NS5818

ClC-7 chloride channel electrophysiology inhibitor potency ranking

NS5818 (IUPAC: 4-[4-[(3,5-dichlorophenyl)carbamoylamino]-2-(2H-tetrazol-5-yl)phenyl]-N,N-dimethylbenzamide) is a synthetic small-molecule chloride channel inhibitor belonging to the phenylurea-tetrazole chemotype. It selectively targets the ClC-7 Cl⁻/H⁺-antiporter, a chloride channel essential for osteoclastic acidification and bone resorption.

Molecular Formula C23H19Cl2N7O2
Molecular Weight 496.35
CAS No. 674299-39-9
Cat. No. B609653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNS5818
CAS674299-39-9
SynonymsNS5818;  NS 5818;  NS-5818.
Molecular FormulaC23H19Cl2N7O2
Molecular Weight496.35
Structural Identifiers
SMILESO=C(N(C)C)C1=CC=C(C2=CC=C(NC(NC3=CC(Cl)=CC(Cl)=C3)=O)C=C2C4=NNN=N4)C=C1
InChIInChI=1S/C23H19Cl2N7O2/c1-32(2)22(33)14-5-3-13(4-6-14)19-8-7-17(12-20(19)21-28-30-31-29-21)26-23(34)27-18-10-15(24)9-16(25)11-18/h3-12H,1-2H3,(H2,26,27,34)(H,28,29,30,31)
InChIKeyFQIPXFVYNAMLDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NS5818 (CAS 674299-39-9): A Differentiated ClC-7 Chloride Channel Inhibitor for Bone Resorption Research – Procurement Guide


NS5818 (IUPAC: 4-[4-[(3,5-dichlorophenyl)carbamoylamino]-2-(2H-tetrazol-5-yl)phenyl]-N,N-dimethylbenzamide) is a synthetic small-molecule chloride channel inhibitor belonging to the phenylurea-tetrazole chemotype. It selectively targets the ClC-7 Cl⁻/H⁺-antiporter, a chloride channel essential for osteoclastic acidification and bone resorption [1]. NS5818 has been validated in multiple independent studies to inhibit ClC-7-mediated currents, osteoclast acidification, and bone resorption with quantitatively defined potency that differentiates it from commonly used chloride channel inhibitors such as DIDS, NPPB, and furosemide [2].

Why NS5818 Cannot Be Replaced by Generic Chloride Channel Inhibitors: Quantitative Differentiation Evidence


Chloride channel inhibitors are not interchangeable tool compounds. The commonly used inhibitors DIDS, NPPB, furosemide, and the structurally related analog NS3736 exhibit substantially divergent potency, selectivity, and mechanism profiles relative to NS5818. In ClC-7 electrophysiology assays, DIDS (IC50 39 µM) is more potent than NS5818 (IC50 52 µM) but is a promiscuous anion transport inhibitor, while NPPB (IC50 156 µM) is threefold less potent [1]. In functional osteoclast bone resorption assays, the analog NS3736 shows a sixfold reduction in potency (IC50 30 µM) compared to NS5818 (IC50 5 µM) [2][3]. Bafilomycin A1, a V-ATPase inhibitor sometimes considered as an alternative acidification blocker, is 1,000-fold more potent than NS5818 but acts through a completely distinct proton-pump mechanism [2]. These quantitative differences directly affect experimental outcomes in osteoclast biology, bone resorption studies, and ClC-7 drug discovery campaigns. Substituting any of these compounds for NS5818 without adjusting for differential potency and mechanism would compromise data reproducibility and invalidate cross-study comparisons.

NS5818 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Potency Comparisons


ClC-7 Electrophysiology: NS5818 vs DIDS vs NPPB – Rank-Order Potency in a Validated In Vitro Assay

In a solid-supported membrane-based electrophysiology assay using rat ClC-7 expressed in CHO cells, NS5818 inhibited ClC-7 currents with an IC50 of 52 ± 8.0 µM. In the same assay, DIDS showed an IC50 of 39 ± 3.8 µM, and NPPB showed an IC50 of 156 ± 7.8 µM [1]. NS5818 is therefore 1.33-fold less potent than DIDS but 3.00-fold more potent than NPPB.

ClC-7 chloride channel electrophysiology inhibitor potency ranking drug discovery assay validation

Human Osteoclast Bone Resorption: NS5818 vs NS3736 vs NS3696 – Functional Potency Advantage

In human osteoclasts cultured on bone slices, NS5818 inhibited bone resorption, measured by C-terminal telopeptide of type I collagen (CTX) release, with an IC50 of 5 µmol/L [1]. In separate studies, the structurally related chloride channel inhibitor NS3736 showed an IC50 of 30 µmol/L in the same assay system [2], and the NS5818 analog NS3696 showed an IC50 of 25 µmol/L [1]. NS5818 is therefore 6-fold more potent than NS3736 and 5-fold more potent than NS3696.

osteoclast bone resorption CTX release assay osteoporosis research in vitro potency comparison

Osteoclastic Acidification Blockade: Differential Mechanism vs Bafilomycin A1 (V-ATPase Inhibitor)

Both NS5818 and the V-ATPase inhibitor bafilomycin A1 dose-dependently inhibited acidification of the osteoclastic resorption compartment and subsequent bone resorption. NS5818 inhibited bone resorption with an IC50 of 5 µmol/L, while bafilomycin A1 achieved an IC50 of 5 nmol/L—a 1,000-fold difference in molar potency [1]. Critically, the two compounds inhibit acidification through distinct mechanisms: NS5818 blocks the chloride channel (ClC-7) essential for charge neutralization during proton pumping, whereas bafilomycin directly inhibits the V-type H⁺-ATPase.

osteoclastic acidification chloride channel vs V-ATPase mechanism of action bone resorption coupling

In Vivo Pharmacophore Validation: NS3696 (Metabolically Stable NS5818 Analog) in the Rat Ovariectomy Model

NS3696, a metabolically stable close analog of NS5818, was tested in the rat ovariectomy (OVX) model for postmenopausal osteoporosis. Twice-daily oral dosing of NS3696 at 50 mg/kg for 6 weeks resulted in a 60% decrease in bone resorption, measured by deoxypyridinoline (DPYR) crosslinks, relative to OVX vehicle controls (P < 0.001). Bone formation, assessed by serum osteocalcin, was unaffected [1]. NS5818 itself lacks reported in vivo data, but the scaffold demonstrates translatable in vivo efficacy against pathological bone resorption without impairing bone formation.

in vivo bone resorption ovariectomy-induced osteoporosis chloride channel inhibitor pharmacophore validation

Electrophysiology Assay Validation: NS5818 as a Reference Inhibitor for ClC-7 Drug Discovery

NS5818 was one of only three compounds (alongside DIDS and NPPB) for which robust, reproducible IC50 values could be determined in the ClC-7 solid-supported membrane electrophysiology assay. Other tested chloride channel inhibitors, including furosemide (IC50 650 µM), quercetin, genistein, 9-AC, tamoxifen, and IAA-94, showed either minimal inhibition (≤50% maximum inhibition) or precipitation at concentrations above 100 µM, precluding reliable IC50 determination [1]. NS5818 thus serves as one of a limited set of validated reference inhibitors for ClC-7 assay systems.

ClC-7 assay validation high-throughput screening inhibitor reference compound electrophysiology

NS5818 Application Scenarios: Where This Compound Provides Verifiable Advantage Over Alternatives


ClC-7 Electrophysiological Assay Development and Validation in Drug Discovery

NS5818 is one of only three inhibitors (with DIDS and NPPB) characterized with robust, reproducible IC50 values in ClC-7 solid-supported membrane electrophysiology. It can be used as a positive control reference inhibitor at 30–100 µM to validate assay sensitivity and reproducibility, particularly when seeking to benchmark novel ClC-7 inhibitor candidates. Its intermediate potency between DIDS and NPPB allows researchers to assess assay dynamic range without the promiscuous anion transport inhibition associated with DIDS. [1]

In Vitro Osteoclast Bone Resorption Studies for Osteoporosis Target Validation

In human osteoclast bone resorption assays, NS5818 provides potent inhibition (IC50 5 µM) superior to the related analogs NS3736 (IC50 30 µM) and NS3696 (IC50 25 µM). Researchers investigating the role of chloride channels in osteoclast function can use NS5818 at 5–50 µM to achieve robust resorption inhibition while maintaining cell viability, as osteoclast survival is actually augmented when acidification is impaired. [1][2]

Mechanistic Dissection of Acidification-Dependent Coupling of Bone Formation to Bone Resorption

NS5818, by blocking the ClC-7 chloride channel without directly inhibiting the V-ATPase proton pump, provides a selective tool to investigate how chloride channel-mediated acidification specifically contributes to the coupling of bone formation to bone resorption. Use NS5818 alongside bafilomycin A1 in comparative mechanistic studies to discriminate between chloride channel-dependent and proton pump-dependent effects on osteoclast survival and bone turnover signaling. [1]

Medicinal Chemistry Optimization of Chloride Channel Inhibitors for Bone Disease

The NS5818 phenylurea-tetrazole scaffold serves as a starting point for structure-activity relationship (SAR) studies aimed at improving metabolic stability and in vivo efficacy. The NS3696 analog demonstrated that metabolic stabilization of the NS5818 scaffold preserves target engagement and yields significant in vivo bone resorption reduction (60% in OVX rats) without impairing bone formation. Medicinal chemistry teams can procure NS5818 as a reference standard for benchmarking next-generation ClC-7 inhibitors during lead optimization. [1]

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